"Ethyl 2-(thiazol-2-yl)acetate" CAS number
"Ethyl 2-(thiazol-2-yl)acetate" CAS number
An In-Depth Technical Guide to Ethyl 2-(thiazol-2-yl)acetate CAS Number: 141704-11-2
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(thiazol-2-yl)acetate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Identified by its CAS Number 141704-11-2, this compound's unique structural arrangement, featuring a thiazole ring linked to an ethyl acetate moiety, makes it a versatile precursor for a wide array of biologically active molecules. This document details its physicochemical properties, outlines a robust and validated synthesis protocol via the Hantzsch thiazole synthesis, explores its chemical reactivity, and discusses its applications in the development of therapeutic agents. Safety protocols, handling procedures, and analytical characterization techniques are also presented to provide researchers, scientists, and drug development professionals with a thorough and practical resource.
Introduction to Ethyl 2-(thiazol-2-yl)acetate
Ethyl 2-(thiazol-2-yl)acetate is an organic compound featuring a five-membered aromatic thiazole ring, which contains both sulfur and nitrogen atoms.[1] This heterocyclic core is a prevalent scaffold in numerous FDA-approved drugs and biologically active agents, valued for its ability to engage in various biological interactions. The ethyl acetate group attached at the 2-position of the thiazole ring provides a reactive handle for further chemical modification, establishing this molecule as a crucial intermediate in synthetic chemistry.[2] Its utility spans the development of novel compounds for applications in pharmaceuticals and agrochemicals.[1] The strategic importance of this molecule lies in its capacity to serve as a foundational element for constructing more complex molecular architectures with desired therapeutic properties.
Physicochemical Properties and Characterization
The accurate identification and characterization of Ethyl 2-(thiazol-2-yl)acetate are fundamental for its effective use in research and development. The key properties are summarized below.
Table 1: Physicochemical Properties of Ethyl 2-(thiazol-2-yl)acetate
| Property | Value | Source(s) |
| CAS Number | 141704-11-2 | [3][4] |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or white powder | [1][5] |
| Purity | Typically ≥97% | [1] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[1] | [1] |
| Storage | Sealed, in a dry, cool, and well-ventilated place.[5][6] | [5][6] |
2.1 Spectroscopic Data
While a comprehensive public spectral database for this specific compound is limited, typical NMR and MS data for similar thiazole acetate structures provide expected values for characterization.
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a triplet for the methyl protons (-CH₃) of the ethyl group, a quartet for the methylene protons (-OCH₂-) of the ethyl group, a singlet for the methylene protons adjacent to the thiazole ring (-CH₂-), and two distinct signals for the two protons on the thiazole ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic peaks would be observed for the carbonyl carbon of the ester, the carbons of the thiazole ring, the methylene carbons, and the methyl carbon of the ethyl group.
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z = 171.04, corresponding to the molecular weight of the compound.
Synthesis of Ethyl 2-(thiazol-2-yl)acetate
The most common and efficient method for constructing the thiazole ring of this compound is the Hantzsch thiazole synthesis.[7] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[8][9]
3.1 Synthesis Pathway and Mechanism
The synthesis proceeds by reacting an ethyl haloacetate (e.g., ethyl bromoacetate) with thioformamide. The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the ethyl haloacetate. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[7]
Caption: Hantzsch thiazole synthesis workflow.
3.2 Detailed Experimental Protocol
This protocol is a representative procedure for the laboratory-scale synthesis of Ethyl 2-(thiazol-2-yl)acetate.
Materials:
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Ethyl bromoacetate
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Thioformamide
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 equivalent) in absolute ethanol.
-
Addition of Reagent: Slowly add ethyl bromoacetate (1.05 equivalents) to the solution at room temperature. Causality Note: A slight excess of the bromoacetate ensures the complete consumption of the thioformamide. The addition should be slow to control any initial exotherm.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step removes the hydrobromic acid byproduct.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue three times with dichloromethane. Causality Note: DCM is chosen as the extraction solvent due to the product's high solubility in it and its immiscibility with water.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Ethyl 2-(thiazol-2-yl)acetate.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chemical Reactivity and Applications in Drug Development
The structure of Ethyl 2-(thiazol-2-yl)acetate offers multiple sites for chemical modification, making it a valuable synthetic intermediate.
Caption: Key reactive sites on Ethyl 2-(thiazol-2-yl)acetate.
4.1 Role as a Synthetic Intermediate
The thiazole moiety is a key pharmacophore in many therapeutic agents. Ethyl 2-(thiazol-2-yl)acetate serves as a precursor to introduce this important heterocyclic system into larger molecules.
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Anticancer Agents: The core structure is used in the synthesis of novel kinase inhibitors, such as those targeting VEGFR-2, and compounds that induce apoptosis in cancer cell lines.[10] For example, it can be a starting material for thiazolyl-indole derivatives which have shown potent multitarget anticancer activity.[10]
-
Antimicrobial Agents: Derivatives have been investigated for their potential as antimicrobial agents.[11]
-
CNS Agents: The thiazole ring is present in drugs that act on the central nervous system, and this compound can be a building block for analogues with potential anticonvulsant activity.
4.2 Case Study: Synthesis of Carboxamide Derivatives
A notable application is its use in synthesizing N-(thiazol-2-yl) carboxamides. In a typical reaction, the ester group of Ethyl 2-(2-aminothiazol-4-yl)acetate (a related derivative) is first coupled with a carboxylic acid (like 1H-indole-2-carboxylic acid) using a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[10] The resulting intermediate, an ethyl ester, can then be hydrolyzed to the corresponding carboxylic acid or reacted with hydroxylamine to form hydroxamic acids, both of which are classes of compounds with significant biological activity.[10]
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.
-
Hazards: The compound may cause skin, eye, and respiratory irritation.[12] It is harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat when handling.[13] All operations should be performed in a well-ventilated area or a chemical fume hood.[12]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[5][6]
Conclusion
Ethyl 2-(thiazol-2-yl)acetate (CAS 141704-11-2) is a cornerstone intermediate in the field of organic and medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction, combined with the versatile reactivity of both the thiazole ring and the ethyl acetate functional group, provides chemists with a reliable tool for the construction of complex molecules. Its established role in the synthesis of compounds with potent anticancer and other biological activities underscores its continued importance in drug discovery and development. This guide provides the foundational knowledge required for the safe and effective utilization of this valuable chemical building block.
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